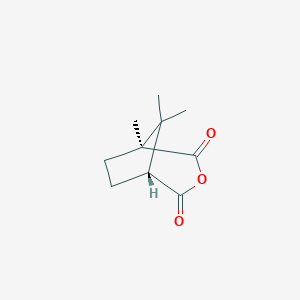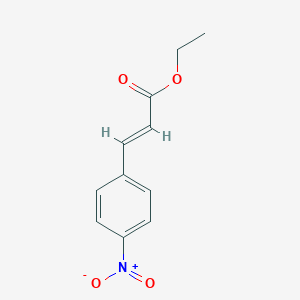
Thorin
描述
Thorin, also known as disodium 4-[(2-arsonophenyl)diazenyl]-3-hydroxy-2,7-naphthalenedisulfonate, is an organic compound primarily used as an analytical reagent. It is a yellow powdery solid that is soluble in water but insoluble in organic solvents. This compound is relatively stable at room temperature and is often used in the field of analytical chemistry for the determination of various metal ions, including cobalt, thorium, and uranium .
准备方法
The synthesis of Thorin involves several steps:
Diazotization: The process begins with the diazotization of o-aminophenylarsonic acid. This involves treating the compound with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with disodium 2-hydroxy-3,6-disulfonate-1-naphthol to form the azo compound, this compound.
Purification: The resulting product is purified through recrystallization to achieve the desired purity.
Industrial production methods for this compound are similar but are scaled up to meet commercial demands. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反应分析
Thorin undergoes several types of chemical reactions:
Complexation: this compound forms complexes with metal ions such as cobalt, thorium, and uranium. These complexes are often used in spectrophotometric analyses.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less commonly utilized in analytical applications.
Substitution: The arsonic acid group in this compound can participate in substitution reactions under specific conditions.
Common reagents used in these reactions include nitrous acid for diazotization and various metal salts for complexation. The major products formed are typically metal-Thorin complexes, which are used for quantitative analysis in various fields.
科学研究应用
Thorin has a wide range of scientific research applications:
Analytical Chemistry: this compound is widely used as a chromogenic reagent for the spectrophotometric analysis of elements such as lithium, thorium, and uranium.
Environmental Monitoring: This compound is used to determine sulfate ions in aqueous solutions and sulfur dioxide in air, making it valuable for environmental monitoring.
Biological Research: While less common, this compound has been used in biological research to study metal ion interactions in biological systems.
Industrial Applications: This compound is used in various industrial processes that require the precise determination of metal ion concentrations.
作用机制
The mechanism by which Thorin exerts its effects is primarily through complexation with metal ions. The arsonic acid group in this compound binds to metal ions, forming stable complexes. These complexes can then be analyzed spectrophotometrically. The molecular targets are typically metal ions, and the pathways involved include the formation of azo-metal complexes .
相似化合物的比较
Thorin is unique in its ability to form stable complexes with a wide range of metal ions. Similar compounds include:
Arsenazo III: Used for the determination of thorium and uranium.
Xylenol Orange: Used for the determination of various metal ions, including iron and aluminum.
Methylthymol Blue: Used for the determination of calcium and magnesium.
This compound stands out due to its high sensitivity and specificity for certain metal ions, making it a valuable reagent in analytical chemistry.
属性
CAS 编号 |
3688-92-4 |
|---|---|
分子式 |
C16H13AsN2NaO10S2 |
分子量 |
555.3 g/mol |
IUPAC 名称 |
disodium;4-[(2-arsonophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H13AsN2O10S2.Na/c20-16-14(31(27,28)29)8-9-7-10(30(24,25)26)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21,22)23;/h1-8,20H,(H2,21,22,23)(H,24,25,26)(H,27,28,29); |
InChI 键 |
BQHMQMBPKTURCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])[As](=O)(O)O.[Na+].[Na+] |
规范 SMILES |
C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)[As](=O)(O)O.[Na] |
Key on ui other cas no. |
3688-92-4 |
Pictograms |
Acute Toxic; Environmental Hazard |
相关CAS编号 |
53669-45-7 |
同义词 |
thorin thoron (reagent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Thorin interact with proteins?
A1: In acidic solutions, this compound forms supramolecular complexes with proteins. [, ] This interaction occurs without significant changes to this compound's electrochemical properties, suggesting the complex itself is electrochemically inactive. []
Q2: What is the binding affinity of this compound to proteins?
A2: Studies using Human Serum Albumin (HSA) revealed a binding constant of 1.15 × 109 and a binding ratio of 2:3 (this compound:HSA). [] The association constant for this compound-BSA was found to be 5.26 × 105 L/mol, with a maximum binding number of 7. []
Q3: Can you provide the molecular formula and weight of this compound?
A3: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, its full chemical name is 2-(2-hydroxy-3,6-disulfo-1-naphthyl)-azo-phenylarsenic acid sodium salt. Researchers can use this information to calculate the molecular formula and weight.
Q4: What are the spectroscopic properties of this compound?
A4: In solution, the this compound-protein complex exhibits strong Rayleigh light scattering (RLS). [] This property forms the basis for protein quantification methods. Additionally, the UV-Vis spectrum of the this compound-Aluminum complex shows maximum absorbance at 526 nm. [, ]
Q5: How does pH affect this compound's interaction with proteins?
A5: this compound's interaction with proteins is highly pH-dependent. Studies show optimal binding and complex formation in acidic solutions, specifically around pH 3.0. [, ]
Q6: What are the primary applications of this compound in analytical chemistry?
A7: this compound is primarily used as a chromogenic reagent for the spectrophotometric determination of various analytes, including proteins [, ], aluminum [, ], and iodine. []
Q7: Can you elaborate on the use of this compound in protein determination?
A8: this compound binds to proteins in acidic solutions, leading to the formation of large aggregates. [] These aggregates scatter light strongly, and the intensity of scattered light is directly proportional to the protein concentration. This property is exploited in enhanced Rayleigh light scattering spectroscopy for protein quantification. []
Q8: Are there any electrochemical applications of this compound?
A9: Yes, this compound's electrochemical behavior has been studied, particularly its reduction on a mercury electrode. [, ] The decrease in this compound's reduction peak current upon binding with analytes like chitosan allows for their electrochemical determination using techniques like linear sweep voltammetry. []
Q9: Has this compound been used in environmental analysis?
A10: While the provided abstracts primarily focus on biochemical and analytical applications of this compound, its ability to detect and quantify analytes like aluminum [, ] could potentially extend to environmental analysis, for example, in monitoring aluminum levels in water samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















